N-(2-hydroxyethyl)-N-methylbenzamide N-(2-hydroxyethyl)-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 57440-15-0
VCID: VC14427808
InChI: InChI=1S/C10H13NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

N-(2-hydroxyethyl)-N-methylbenzamide

CAS No.: 57440-15-0

Cat. No.: VC14427808

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxyethyl)-N-methylbenzamide - 57440-15-0

Specification

CAS No. 57440-15-0
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name N-(2-hydroxyethyl)-N-methylbenzamide
Standard InChI InChI=1S/C10H13NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3
Standard InChI Key NRERZMANNBLBLG-UHFFFAOYSA-N
Canonical SMILES CN(CCO)C(=O)C1=CC=CC=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(2-Hydroxyethyl)-N-methylbenzamide consists of a benzamide backbone (a benzene ring bonded to a carboxamide group) modified by two substituents:

  • A methyl group (-CH₃) attached to the nitrogen atom.

  • A 2-hydroxyethyl group (-CH₂CH₂OH) also bonded to the nitrogen.

The presence of both hydrophobic (aromatic ring, methyl) and hydrophilic (hydroxyethyl) groups confers amphiphilic properties, influencing solubility and reactivity .

Comparative Analysis with 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide

The derivative 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (CAS 24833-47-4) adds a benzoyl moiety (-C₆H₅CO-) at the ortho position of the benzene ring. This modification enhances molecular weight and introduces additional π-π stacking potential, altering its biological and chemical behavior .

Table 1: Key Physicochemical Properties

PropertyN-(2-Hydroxyethyl)-N-methylbenzamide (Derived)2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (CAS 24833-47-4)
Molecular FormulaC₁₀H₁₃NO₂C₁₇H₁₇NO₃
Molecular Weight (g/mol)179.22283.32
Density (g/cm³)~1.1 (estimated)1.196
Boiling Point (°C)~300 (estimated)525.4
SolubilityModerate in polar solventsSoluble in organic solvents (e.g., DMSO, ethanol)

Synthesis and Industrial Production

Synthetic Routes

The parent compound N-(2-hydroxyethyl)-N-methylbenzamide can be synthesized via:

  • Acylation of N-Methylethanolamine:
    Reacting benzoyl chloride with N-methylethanolamine in the presence of a base (e.g., triethylamine):

    C₆H₅COCl+HN(CH₃)CH₂CH₂OHBaseC₆H₅CON(CH₃)CH₂CH₂OH+HCl\text{C₆H₅COCl} + \text{HN(CH₃)CH₂CH₂OH} \xrightarrow{\text{Base}} \text{C₆H₅CON(CH₃)CH₂CH₂OH} + \text{HCl}

    This method yields moderate to high purity under anhydrous conditions.

  • Modification of Benzamide Derivatives:
    Introducing hydroxyethyl and methyl groups via nucleophilic substitution or reductive amination .

Industrial-Scale Production

For the benzoyl derivative (CAS 24833-47-4), industrial methods prioritize:

  • Continuous Flow Reactors: Ensure consistent temperature and mixing, reducing side reactions.

  • Automated Purification Systems: Chromatography or recrystallization to achieve >97% purity .

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The hydroxyethyl group may oxidize to a carboxylic acid under strong oxidants (e.g., KMnO₄), forming N-methyl-N-(carboxyethyl)benzamide.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, though this is less common due to steric hindrance.

Nucleophilic Substitution

The hydroxyethyl group’s -OH can participate in esterification or etherification reactions, enabling conjugation with other molecules (e.g., prodrug formulations) .

Biological and Pharmaceutical Applications

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Wear protective gloves; wash after handling
Eye IrritationCategory 2AUse safety goggles; rinse immediately
Respiratory IrritationCategory 3Use in well-ventilated areas

Environmental and Regulatory Considerations

Environmental Persistence

  • Biodegradation: The hydroxyethyl group enhances aqueous solubility, promoting microbial breakdown compared to fully aromatic analogs .

  • Ecotoxicity: Low vapor pressure (7.21×10⁻¹² mmHg at 25°C) minimizes atmospheric release, but aquatic toxicity data remain limited .

Regulatory Status

  • Research Use Only: Classified for laboratory use under technical supervision, with disposal via approved waste facilities .

Future Directions and Research Gaps

  • Structure-Activity Relationships: Systematic studies comparing N-(2-hydroxyethyl)-N-methylbenzamide with its benzoyl derivative could clarify the role of aromatic substituents in bioactivity.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

  • Toxicological Profiling: Long-term exposure studies to establish safety thresholds.

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